
2,7-Octadien-1-ol, 3,7-dimethyl-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Octadien-1-ol, 3,7-dimethyl-, (E)-, also known as (E)-3,7-Dimethyl-2,6-octadien-1-ol or geraniol, is a naturally occurring monoterpenoid and an alcohol. It is commonly found in essential oils of various aromatic plants such as rose, citronella, and palmarosa. This compound is known for its pleasant floral fragrance and is widely used in the perfume and flavor industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Octadien-1-ol, 3,7-dimethyl-, (E)- can be achieved through several methods. One common synthetic route involves the isomerization of nerol, another monoterpenoid alcohol, using acidic catalysts. This process converts nerol to geraniol under controlled conditions .
Industrial Production Methods
Industrial production of geraniol typically involves the extraction of essential oils from plants that are rich in this compound. Steam distillation is a common method used to extract geraniol from plant materials. The extracted oil is then subjected to fractional distillation to isolate pure geraniol .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Octadien-1-ol, 3,7-dimethyl-, (E)- undergoes various chemical reactions, including:
Reduction: Reduction of geraniol can yield citronellol, another important fragrance compound.
Substitution: Geraniol can undergo substitution reactions, such as esterification, to form geranyl acetate.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Acetic anhydride in the presence of a catalyst
Major Products
Oxidation: Geranial (citral)
Reduction: Citronellol
Substitution: Geranyl acetate
Wissenschaftliche Forschungsanwendungen
2,7-Octadien-1-ol, 3,7-dimethyl-, (E)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,7-Octadien-1-ol, 3,7-dimethyl-, (E)- involves its interaction with cellular membranes and enzymes. Geraniol is known to disrupt microbial cell membranes, leading to cell lysis and death. It also inhibits the activity of certain enzymes involved in microbial metabolism . In terms of its therapeutic effects, geraniol has been shown to modulate various signaling pathways, including those involved in inflammation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
2,7-Octadien-1-ol, 3,7-dimethyl-, (E)- can be compared with other similar compounds such as:
Nerol: The cis-isomer of geraniol, with similar fragrance properties but different chemical reactivity.
Citronellol: A hydrogenated derivative of geraniol, known for its strong rose-like odor.
Linalool: Another monoterpenoid alcohol with a floral scent, commonly found in lavender and coriander.
Geraniol is unique due to its trans-configuration, which imparts distinct chemical and olfactory properties compared to its cis-isomer, nerol .
Eigenschaften
CAS-Nummer |
624-14-6 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
3,7-dimethylocta-2,7-dien-1-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h7,11H,1,4-6,8H2,2-3H3 |
InChI-Schlüssel |
RIFSGUJLMACJMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CCCC(=CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


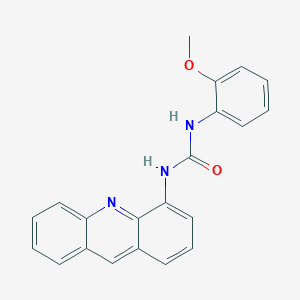
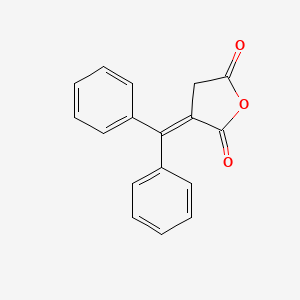
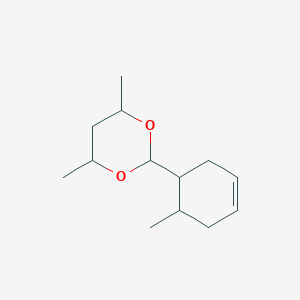
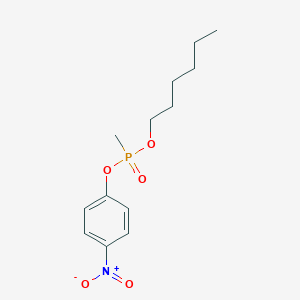


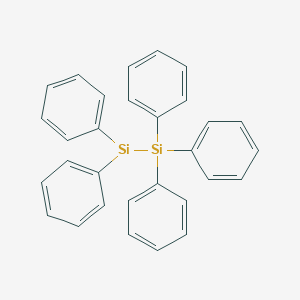
![[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14712748.png)
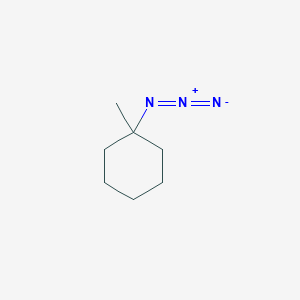
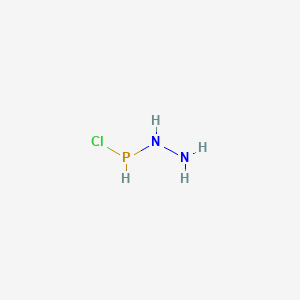
![Tert-butyl 2-[2-[(4-methylphenyl)methylidene]-3-oxo-benzofuran-6-yl]oxyacetate](/img/structure/B14712765.png)


![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)
